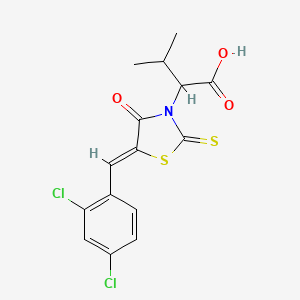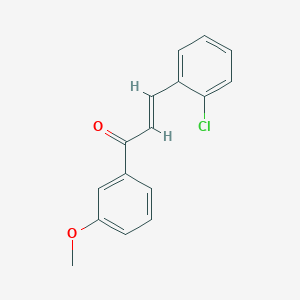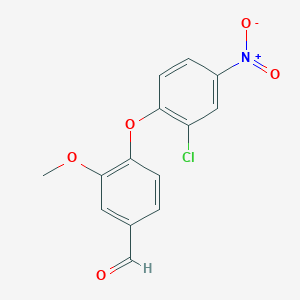![molecular formula C14H15N3O2 B2396447 1-[4-(2-piraziniloxi)fenil]-1-etanona O-etiloxima CAS No. 866157-16-6](/img/structure/B2396447.png)
1-[4-(2-piraziniloxi)fenil]-1-etanona O-etiloxima
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-ethyloxime is a chemical compound with the molecular formula C14H15N3O2 and a molecular weight of 257.2878 g/mol . This compound is known for its unique structure, which includes a pyrazinyloxy group attached to a phenyl ring, and an ethanone moiety linked to an O-ethyloxime group. It is used in various scientific research applications due to its distinctive chemical properties.
Aplicaciones Científicas De Investigación
1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-ethyloxime is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-ethyloxime typically involves the following steps:
Formation of the Ethanone Moiety: The initial step involves the preparation of 1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone. This can be achieved through a Friedel-Crafts acylation reaction where 4-(2-pyrazinyloxy)benzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Oximation: The ethanone compound is then subjected to oximation. This involves the reaction of the ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime.
Ethylation: The final step involves the ethylation of the oxime.
Industrial Production Methods
Industrial production of 1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-ethyloxime follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-ethyloxime undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazinyloxy group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazinyloxy derivatives.
Mecanismo De Acción
The mechanism of action of 1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-ethyloxime involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-ethyloxime can be compared with other similar compounds, such as:
1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-allyloxime: This compound has an allyloxime group instead of an ethyloxime group, which may result in different chemical reactivity and biological activity.
1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone oxime: This compound lacks the ethyl group, which may affect its solubility and interaction with biological targets.
The uniqueness of 1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-ethyloxime lies in its specific structural features, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
(Z)-N-ethoxy-1-(4-pyrazin-2-yloxyphenyl)ethanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-3-18-17-11(2)12-4-6-13(7-5-12)19-14-10-15-8-9-16-14/h4-10H,3H2,1-2H3/b17-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQZOXSNCLFPJW-BOPFTXTBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=C(C)C1=CC=C(C=C1)OC2=NC=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C(/C)\C1=CC=C(C=C1)OC2=NC=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(6-{[(diethylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2396370.png)
![N-cyclohexyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2396371.png)
![4-chloro-N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3-nitrobenzamide](/img/structure/B2396374.png)




![N-(5-((2-methoxybenzyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)nicotinamide](/img/structure/B2396385.png)
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2396386.png)
![N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2396387.png)
